

# Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Chelidonine |           |
| Cat. No.:            | B1668607    | Get Quote |

#### Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. **Chelidonine**, a major isoquinoline alkaloid extracted from Chelidonium majus, has emerged as a promising natural compound with the potential to overcome MDR in various cancer types.[1][2]

#### Mechanism of Action

**Chelidonine** circumvents multidrug resistance through a multi-faceted approach, targeting key cellular pathways and proteins involved in drug resistance and cell survival.

Inhibition of ABC Transporters: Chelidonine has been shown to directly inhibit the function of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][3] By inhibiting these efflux pumps, chelidonine increases the intracellular accumulation and enhances the cytotoxicity of conventional chemotherapeutic drugs.[1][4] This effect has been observed in various cancer cell lines, including those resistant to doxorubicin and paclitaxel.[1][5]



- Modulation of Drug-Metabolizing Enzymes: Chelidonine can downregulate the expression
  and activity of enzymes involved in the metabolism and detoxification of xenobiotics, such as
  cytochrome P450 3A4 (CYP3A4) and glutathione S-transferase (GST).[1] This inhibition
  further contributes to increased intracellular drug concentrations.
- Induction of Apoptosis: **Chelidonine** induces programmed cell death (apoptosis) in MDR cancer cells.[1] This is achieved through the activation of caspase cascades, including caspase-3 and caspase-8, and by altering the expression of apoptosis-related genes.[1][4]
- Interference with Major Signaling Pathways: Chelidonine has been demonstrated to modulate critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance:
  - PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. **Chelidonine** can inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.[6]
  - NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and the expression of MDR-related genes. **Chelidonine** can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of NF-κB.[7][8]

## **Data Presentation**

Table 1: Cytotoxicity of **Chelidonine** in Cancer Cell Lines



| Cell Line                     | Cancer Type                                 | IC50 of Chelidonine<br>(μM)                                                          | Reference |
|-------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Caco-2                        | Colon Carcinoma                             | Not explicitly stated,<br>but treatment with 50<br>μM showed significant<br>effects. | [1]       |
| CEM/ADR5000                   | Leukemia                                    | Not explicitly stated,<br>but treatment with 50<br>μM showed significant<br>effects. | [1]       |
| FaDu                          | Head and Neck<br>Squamous Cell<br>Carcinoma | ~1                                                                                   | [5]       |
| HLaC78                        | Head and Neck<br>Squamous Cell<br>Carcinoma | >10                                                                                  | [5]       |
| Paclitaxel-resistant<br>HNSCC | Head and Neck<br>Squamous Cell<br>Carcinoma | Higher resistance than sensitive counterparts                                        | [5]       |
| Melanoma A375                 | Melanoma                                    | IC50 for Chelidonium<br>majus root extract was<br>12.65 μg/mL                        | [3]       |
| Melanoma G361                 | Melanoma                                    | Not explicitly stated                                                                | [3]       |
| Melanoma SK-MEL-3             | Melanoma                                    | IC50 for Chelidonium<br>majus herb extract<br>was 1.93 μg/mL                         | [3]       |

Table 2: Reversal of Doxorubicin Resistance by Chelidonine



| Cell Line   | Cancer Type     | Treatment              | Effect on<br>Doxorubicin<br>Resistance                                   | Reference |
|-------------|-----------------|------------------------|--------------------------------------------------------------------------|-----------|
| Caco-2      | Colon Carcinoma | Chelidonine (50<br>μΜ) | Reversed<br>doxorubicin<br>resistance                                    | [1]       |
| CEM/ADR5000 | Leukemia        | Chelidonine (50<br>μΜ) | Reversed<br>doxorubicin<br>resistance                                    | [1]       |
| MCF-7/ADR   | Breast Cancer   | Chelidonine            | Overcomes P-<br>gp-mediated<br>adriamycin<br>(doxorubicin)<br>resistance | [9]       |

Table 3: Effect of Chelidonine on mRNA Levels of MDR-Related Genes in Caco-2 Cells

| Gene      | Function                                          | Effect of<br>Chelidonine (50<br>μΜ) | Reference |
|-----------|---------------------------------------------------|-------------------------------------|-----------|
| P-gp/MDR1 | Drug Efflux Pump                                  | Significant Decrease                | [1]       |
| MRP1      | Drug Efflux Pump                                  | Significant Decrease                | [1]       |
| BCRP      | Drug Efflux Pump                                  | Significant Decrease                | [1]       |
| CYP3A4    | Drug Metabolism                                   | Significant Decrease                | [1]       |
| GST       | Drug Metabolism                                   | Significant Decrease                | [1]       |
| hPXR      | Nuclear Receptor regulating drug metabolism genes | Significant Decrease                | [1]       |
| Caspase-3 | Apoptosis Executioner                             | Significant Increase                | [1]       |
| Caspase-8 | Apoptosis Initiator                               | Significant Increase                | [1]       |
|           |                                                   |                                     |           |



## **Mandatory Visualizations**



Click to download full resolution via product page

**Caption:** Experimental workflow for evaluating the MDR reversal potential of **Chelidonine**.





Click to download full resolution via product page

Caption: Signaling pathways affected by Chelidonine in overcoming MDR.

# **Experimental Protocols**



#### 1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **chelidonine** on the viability of multidrug-resistant and parental (sensitive) cancer cells.

- Materials:
  - MDR and parental cancer cell lines
  - Complete cell culture medium
  - 96-well microtiter plates
  - Chelidonine stock solution (in DMSO)
  - Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
  - Phosphate-buffered saline (PBS)
  - Microplate reader
- Procedure:
  - Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
  - Prepare serial dilutions of chelidonine and/or the chemotherapeutic drug in culture medium.
  - $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions. Include wells with untreated cells as a control and wells with medium only as a blank.
  - Incubate the plate for 48-72 hours at 37°C.



- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Carefully remove the medium containing MTT and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
- 2. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

- Materials:
  - MDR and parental cancer cell lines
  - Complete cell culture medium
  - 24-well plates
  - Chelidonine
  - Verapamil (positive control for P-gp inhibition)
  - Rhodamine 123 solution (10 μM in serum-free medium)
  - Ice-cold PBS
  - Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
  - Fluorometer or fluorescence microscope
- Procedure:
  - Seed cells in a 24-well plate and grow to ~80% confluency.



- Pre-incubate the cells with various concentrations of chelidonine or verapamil in serumfree medium for 1-2 hours at 37°C.
- Add Rhodamine 123 to a final concentration of 10 μM and incubate for another 60-90 minutes at 37°C.
- Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
- Lyse the cells with cell lysis buffer.
- Measure the fluorescence intensity of the cell lysates using a fluorometer (excitation ~485 nm, emission ~525 nm).
- Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.
- An increase in intracellular Rhodamine 123 fluorescence in the presence of chelidonine indicates inhibition of P-gp activity.
- 3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
  - Treated and untreated cancer cells
  - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
  - PBS
  - Flow cytometer
- Procedure:
  - Harvest cells (including floating cells in the medium) after treatment with chelidonine.



- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1x10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension (1x10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Viable cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
- 4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt and NF-κB pathways.

- Materials:
  - Treated and untreated cell lysates
  - Protein assay kit (e.g., BCA)
  - SDS-PAGE gels
  - PVDF or nitrocellulose membranes
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
  - Lyse cells and determine protein concentration.
  - Denature equal amounts of protein (20-40 μg) by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Quantify band intensities and normalize to a loading control (e.g., β-actin).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In



### Interdisciplinary & Novel Applications

Check Availability & Pricing

Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -UK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668607#the-potential-of-chelidonine-in-overcoming-multidrug-resistance-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com